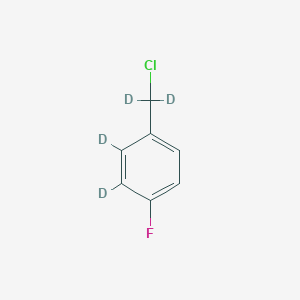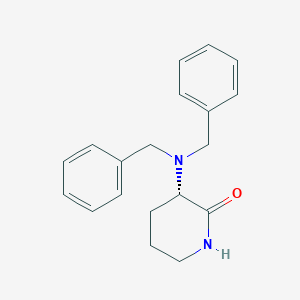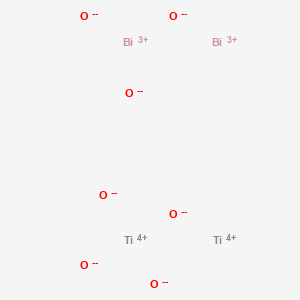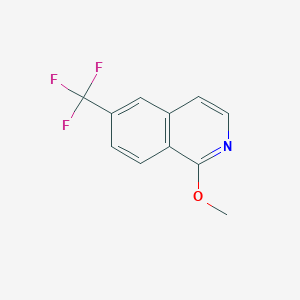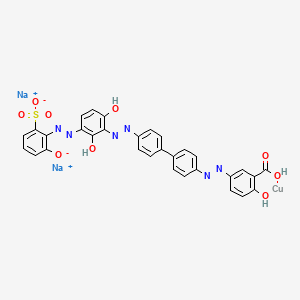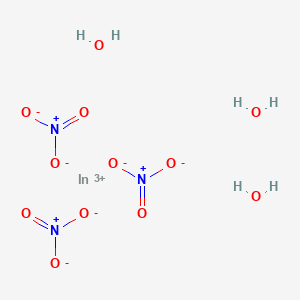
Indium(III) nitrate trihydrate
Vue d'ensemble
Description
Indium(III) nitrate trihydrate is a crystalline Indium source compatible with nitrates and lower (acidic) pH . It is generally soluble in water and can form a flammable mixture when mixed with hydrocarbons . It can be used as a precursor to synthesize indium oxide nanomaterials .
Synthesis Analysis
Indium(III) nitrate hydrate is produced by the dissolution of indium metal in concentrated nitric acid followed by evaporation of the solution . It can also be used to prepare Pd-based bimetallic catalysts for nitrate reduction .Molecular Structure Analysis
The nitrate anion is a univalent (-1 charge) polyatomic ion composed of a single nitrogen atom ionically bound to three oxygen atoms (Symbol: NO3) for a total formula weight of 62.05 . The molecular weight of Indium(III) nitrate trihydrate is 300.83 (anhydrous basis) .Chemical Reactions Analysis
In concentrated In(NO3)3 solutions, In3+ can exist in the form of both an inner-sphere complex, [In(OH2)5ONO2]2+ and an outer-sphere complex [In(OH2)63+·NO3−]. Upon dilution, the inner-sphere complex dissociates and the amount of the outer-sphere complex increases .Physical And Chemical Properties Analysis
Indium(III) nitrate trihydrate is a white solid with a density of 2.43 g/cm3 (pentahydrate) . It is soluble in water . It decomposes at 100 °C (212 °F; 373 K) (hydrate) .Applications De Recherche Scientifique
Structure Determination in Aqueous Solutions : Indium(III) nitrate trihydrate plays a role in the structure determination of hydrated metal ions in aqueous solutions. Studies have used large-angle X-ray scattering (LAXS) and extended X-ray absorption fine structure (EXAFS) techniques to determine the structure of hydrated gallium(III), indium(III), and chromium(III) ions in aqueous nitrate solutions (Lindqvist-Reis et al., 1998).
Formation of Anionic and Cationic Complexes : Research has found that indium(III) nitrate crystallizes from aqueous nitric acid to form anionic and cationic complexes. This property is significant in understanding the behavior of indium in various chemical processes (Tuck et al., 1966).
Low-Temperature Formation of Metal Oxide Thin Films : Indium(III) nitrate trihydrate is crucial in the formation of high-quality oxide semiconductor films at low temperatures. Its decomposition at low temperature forms hexaaqua indium(III) cations, which are key for realizing high-quality oxide films (Rim et al., 2015).
Electrochemical Studies : It is used in electrochemical studies, such as observing electrochemical oscillations during the reduction of indium(III) in dilute nitrate solutions (Kariuki & Dewald, 1998).
Analysis of Small Inorganic Anions : Indium(III) nitrate trihydrate is utilized in isotachophoresis for the determination of small inorganic anions, manipulating their effective mobilities through complexation reactions (Prest & Fielden, 2008).
Study of Oxide Thin Film Properties : It's used in the study of the physical properties of indium oxide (In2O3) thin films, particularly in understanding how different precursor concentrations affect these properties (Lau et al., 2015).
Understanding Toxicological Profiles : Studies have investigated the molecular effects of indium nitrate on zebrafish embryos, providing insights into its potential ecotoxicological implications (Brun et al., 2014).
Catalysis in Nitrate Reduction : Indium-decorated palladium nanoparticle catalysts, involving indium(III) nitrate, have been explored for their efficiency in treating nitrate-contaminated waters, showing significant nitrate catalytic reduction activity (Guo et al., 2018).
Preparation of Indium Oxide Nanoparticles : Indium(III) nitrate is used in the chemical synthesis of indium oxide nanoparticles, which have applications in electronics and gas sensing (Chandradass et al., 2011).
Synthesis of Nano-Sized Indium Oxide Powder : It's used in the synthesis of nano-sized indium oxide powder via a polymer solution route, demonstrating its versatility in nanoparticle preparation (Pantilimon et al., 2016).
Safety And Hazards
Orientations Futures
Indium(III) nitrate trihydrate can be used as a precursor to synthesize indium oxide nanomaterials . It can also be used to prepare Pd-based bimetallic catalysts for nitrate reduction . Indium(III) complexes are reported to have displayed a good performance in all these biological and medical applications .
Propriétés
IUPAC Name |
indium(3+);trinitrate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/In.3NO3.3H2O/c;3*2-1(3)4;;;/h;;;;3*1H2/q+3;3*-1;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDZMISZAKTZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6InN3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indium(III) nitrate trihydrate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




